Cas no 104759-19-5 (1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI))

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) structure
104759-19-5 structure
Nombre del producto:1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
Número CAS:104759-19-5
MF:C42H51NO16
Megavatios:825.851454019547
CID:157081
PubChem ID:175981

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos...
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[[(2R,4aS,5aS,7S,9S,9aR,10aR)-2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl]oxy]-4-(dimethylamino)-6-methyloxan-2-yl]oxy
    • Spartanamicin A
    • 1-Naphthacenecarboxylic acid, 4-(((2''',3''-anhydro)-O-3,6-dideoxy-beta-D-threo-hexopyranos-4-ulos-1-yl-(1-4)-O-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl-(1-4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • 4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1&reg
    • Antibiotic 80334 B
    • Antibiotic sipi 80334-B
    • 104759-19-5
    • Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • Renchi: InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17+,18+,21+,25+,26+,27+,28+,29+,34+,38-,39-,41+,42-/m1/s1
    • Clave inchi: ZBDDFHXUDIPRSM-OKLXHZLRSA-N
    • Sonrisas: COC([C@H]1[C@](CC)(O)C[C@H](O[C@@H]2O[C@@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H]4O[C@@H]5O[C@H](C)C(=O)C[C@@H]5O[C@H]4C3)[C@@H](N(C)C)C2)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Atributos calculados

  • Calidad precisa: 825.320785
  • Masa isotópica única: 825.320785
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 17
  • Recuento de átomos pesados: 59
  • Cuenta de enlace giratorio: 8
  • Complejidad: 1610
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 14
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 226
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 720
  • Xlogp3: 4

Propiedades experimentales

  • Denso: 1.48
  • Punto de ebullición: 897°Cat760mmHg
  • Punto de inflamación: 496.3°C
  • índice de refracción: 1.646
  • PSA: 226.28000
  • Logp: 2.87970

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Literatura relevante

Proveedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.